Furfuryl alcohol, phenol, formaldehyde resin
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Overview
Description
Furfuryl alcohol, phenol, formaldehyde resin is a type of polymer produced from the reaction of furfuryl alcohol, phenol, and formaldehyde. This resin is known for its excellent mechanical properties, chemical resistance, and thermal stability, making it a valuable material in various industrial applications. The combination of these three compounds results in a resin that is used extensively in the production of adhesives, coatings, and composite materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of furfuryl alcohol, phenol, formaldehyde resin involves the polycondensation of furfuryl alcohol and phenol with formaldehyde. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst influencing the properties of the final resin. The process begins with the formation of a prepolymer, which is then further polymerized to form the final resin .
Industrial Production Methods: In industrial settings, the production of this resin involves the use of large-scale reactors where furfuryl alcohol, phenol, and formaldehyde are mixed in specific ratios. The reaction mixture is heated to a controlled temperature, and the pH is adjusted using catalysts such as sodium hydroxide or hydrochloric acid. The reaction is monitored to ensure complete polymerization, and the resulting resin is then cooled and stored for further use .
Chemical Reactions Analysis
Types of Reactions: Furfuryl alcohol, phenol, formaldehyde resin undergoes various chemical reactions, including:
Oxidation: The resin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the resin’s properties.
Substitution: Substitution reactions can introduce new functional groups into the resin
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Furfuryl alcohol, phenol, formaldehyde resin has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the production of drug delivery systems and medical devices.
Industry: Applied in the manufacture of adhesives, coatings, and composite materials .
Mechanism of Action
The mechanism of action of furfuryl alcohol, phenol, formaldehyde resin involves the formation of a cross-linked polymer network. The reaction between furfuryl alcohol, phenol, and formaldehyde leads to the formation of methylene bridges, which connect the furan and phenol rings. This cross-linking imparts the resin with its characteristic mechanical strength and chemical resistance .
Comparison with Similar Compounds
Phenol-formaldehyde resin: Similar in terms of thermal stability and mechanical properties but lacks the unique chemical resistance of furfuryl alcohol-based resins.
Urea-formaldehyde resin: Known for its adhesive properties but has lower thermal stability compared to furfuryl alcohol, phenol, formaldehyde resin.
Melamine-formaldehyde resin: Offers excellent thermal stability and chemical resistance but is more expensive to produce
Uniqueness: this compound stands out due to its combination of mechanical strength, chemical resistance, and thermal stability. Its ability to form a highly cross-linked polymer network makes it suitable for demanding industrial applications .
Properties
CAS No. |
25153-36-0 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
formaldehyde;furan-2-ylmethanol;phenol |
InChI |
InChI=1S/C6H6O.C5H6O2.CH2O/c7-6-4-2-1-3-5-6;6-4-5-2-1-3-7-5;1-2/h1-5,7H;1-3,6H,4H2;1H2 |
InChI Key |
RRPGUZROISYLGY-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC=C(C=C1)O.C1=COC(=C1)CO |
Related CAS |
25153-36-0 |
Origin of Product |
United States |
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